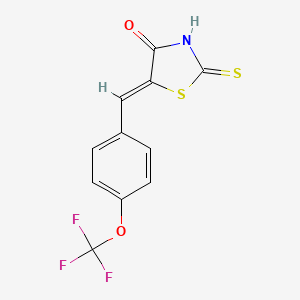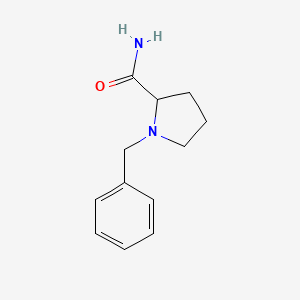![molecular formula C18H14N2O3S2 B2606650 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide CAS No. 2097924-54-2](/img/structure/B2606650.png)
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another five-membered heterocyclic compound, similar to furan, but with a sulfur atom replacing the oxygen . Benzothiazole is a polycyclic aromatic compound that is a fusion of benzene and thiazole .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . Typical synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the furan, thiophene, and benzothiazole components. For example, furan and thiophene rings can undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, such as the one , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The presence of the furan nucleus is crucial as it has been incorporated into various antibacterial agents to combat microbial resistance . This compound could be synthesized and tested for its efficacy against a range of bacterial strains, potentially leading to the development of new antibiotics.
Antifungal Applications
The furan moiety within the compound structure has shown promising antifungal activity. Studies have indicated that compounds similar to this one can inhibit the growth of yeast-like fungi, such as Candida albicans, at certain concentrations . This suggests potential use in treating fungal infections or in agricultural settings to protect crops from fungal pathogens.
Anticancer Potential
Schiff bases, which are related to the compound , have been studied for their anticancer properties. The furan and thiophene rings present in the compound could interact with various biomolecules, potentially inhibiting the growth of cancer cells. Research has shown that furan derivatives can exhibit cytotoxic effects toward lung carcinoma, indicating a possible application in cancer therapy .
Metal Complexation for Catalysis
The compound’s ability to form metal complexes can be utilized in catalysis. Schiff bases and their metal complexes have been used in various industrial applications, including as catalysts in organic synthesis. The ligand’s ability to chelate metal ions can enhance the catalytic activity, making it valuable for research in green chemistry and sustainable processes .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-17(12-3-4-14-15(8-12)25-11-20-14)19-10-18(22,13-5-6-23-9-13)16-2-1-7-24-16/h1-9,11,22H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTBNZULIFECKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=COC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

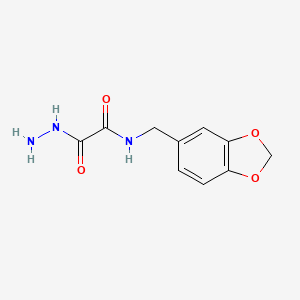


![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)

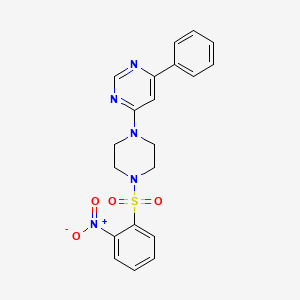

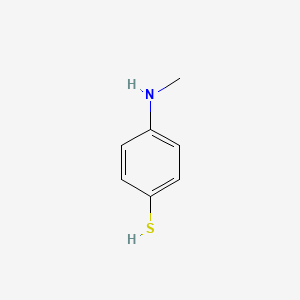
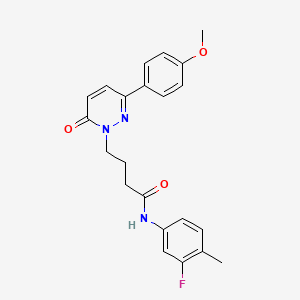
![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)
